![molecular formula C11H11ClN2O9 B13807445 [(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an oxolane ring, and a carboxyoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea in the presence of an acid catalyst.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using thionyl chloride or phosphorus pentachloride.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol and an acid catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,5R)-3-carboxyoxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate
- [(2R,3S,5R)-3-carboxyoxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate
Uniqueness
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H11ClN2O9 |
|---|---|
Molekulargewicht |
350.66 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H11ClN2O9/c12-4-2-14(9(16)13-8(4)15)7-1-5(23-11(19)20)6(22-7)3-21-10(17)18/h2,5-7H,1,3H2,(H,17,18)(H,19,20)(H,13,15,16)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
YPPGBBCAXBCCJK-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COC(=O)O)OC(=O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COC(=O)O)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


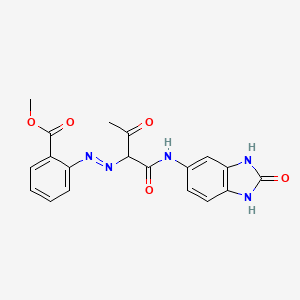



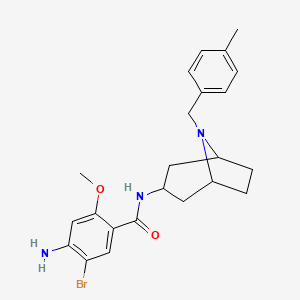
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
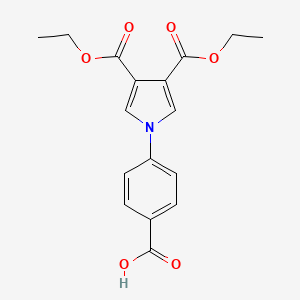
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
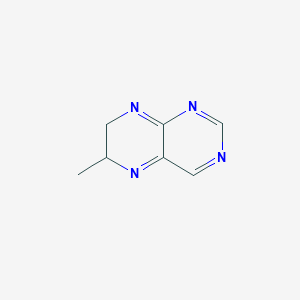
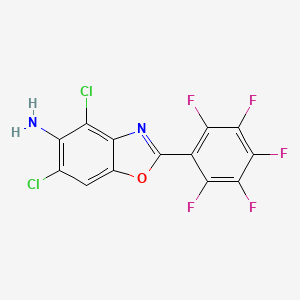
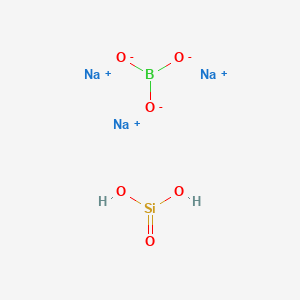
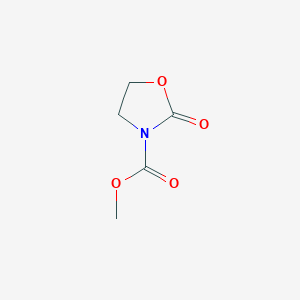
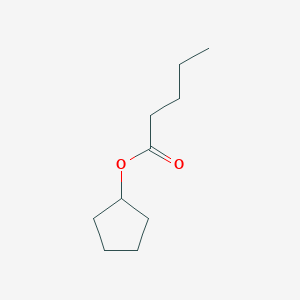
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
